1-Benzyl-2-pyrrolidinethione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzylpyrrolidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c13-11-7-4-8-12(11)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUOAUZJVLZQIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=S)N(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Benzyl 2 Pyrrolidinethione
Direct Synthesis Routes to 1-Benzyl-2-pyrrolidinethione
Direct synthesis methods provide the most straightforward access to this compound. These routes typically involve the modification of a pre-existing pyrrolidine (B122466) ring system.
Conversion Strategies from 2-Pyrrolidinone Precursors
A prevalent and efficient method for synthesizing this compound is through the thionation of its oxygen analog, 1-Benzyl-2-pyrrolidinone (B1346716). This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom.
Thionation with Lawesson's Reagent and Phosphorus Pentasulfide:
Thionating agents like Lawesson's Reagent and phosphorus pentasulfide (P4S10) are widely used for this conversion. organic-chemistry.orgnih.gov Lawesson's reagent is often favored as it is a mild and convenient agent for the thionation of amides and lactams, often resulting in good yields. organic-chemistry.org The reaction mechanism involves the formation of a thiaoxaphosphetane intermediate, which then undergoes a cycloreversion to yield the desired thiocarbonyl compound. organic-chemistry.orgnih.gov
A specific protocol involves treating 1-benzyl-2-pyrrolidinone with phosphorus pentasulfide and sodium carbonate in tetrahydrofuran (B95107) (THF). The reaction proceeds at room temperature over several hours. ukzn.ac.za
| Precursor | Reagents | Solvent | Conditions | Yield |
| 1-Benzyl-2-pyrrolidinone | Phosphorus pentasulfide, Sodium carbonate | THF | Room temperature, 3 hours | Not specified ukzn.ac.za |
| Amides/Lactams | Lawesson's Reagent | Toluene | Reflux | Good to Excellent nih.gov |
| Carbonyl Compounds | PSCl3/H2O/Et3N | Solvent-free, Microwave | Not specified | High organic-chemistry.org |
Cyclization Reactions for Pyrrolidinethione Ring Formation
The formation of the pyrrolidinethione ring can also be achieved through cyclization reactions. These methods build the heterocyclic ring from acyclic precursors. Methodologies such as [3+2] cycloaddition reactions of azomethine ylides with alkenes and intramolecular cyclization approaches are powerful for constructing pyrrolidine rings. nih.govresearchgate.net However, specific examples leading directly to this compound via this route are less commonly detailed in readily available literature, which more broadly covers the synthesis of pyrrolidine derivatives. nih.govresearchgate.net
N-Alkylation and N-Arylation Approaches for Benzyl (B1604629) Group Installation
Another synthetic strategy involves the introduction of the benzyl group onto a pre-formed 2-pyrrolidinethione ring. This is typically achieved through N-alkylation.
The N-alkylation of 2-pyrrolidinethione can be accomplished by reacting it with a benzyl halide, such as benzyl bromide, in the presence of a base. prepchem.com The base deprotonates the nitrogen atom of the thiolactam, forming a nucleophilic anion that then attacks the benzyl halide, displacing the halide and forming the N-benzyl bond.
A general procedure for the N-alkylation of amides can be performed in aqueous media using a mild base like sodium bicarbonate, which can circumvent the rapid hydrolysis of the alkyl halide that might occur under strongly basic conditions. researchgate.net While this has been demonstrated for various amines, its specific application to 2-pyrrolidinethione to yield this compound would follow a similar principle.
Multi-Component Reactions and Cascade Processes for this compound Derivatives
Multi-component reactions (MCRs) are efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, offering high atom and step economy. researchgate.net These reactions are widely used for the synthesis of pyrrolidine derivatives. researchgate.netsemanticscholar.org For instance, the 1,3-dipolar cycloaddition reaction involving azomethine ylides is a common MCR for constructing the pyrrolidine ring. researchgate.net
Cascade reactions, where a series of intramolecular reactions are triggered by a single event, also provide an elegant pathway to complex molecules containing the pyrrolidine scaffold. mdpi.com While the literature extensively covers MCRs and cascade processes for a variety of pyrrolidine and pyrrolidinone derivatives, nih.govrloginconsulting.comnih.gov specific examples detailing the direct synthesis of this compound or its immediate derivatives through these methods are not prominently featured in the reviewed sources.
Stereoselective and Enantioselective Synthesis of Chiral Analogs of this compound
The synthesis of chiral analogs of this compound is of significant interest due to the prevalence of chiral pyrrolidines in bioactive molecules. mdpi.com Stereoselective synthesis aims to control the spatial arrangement of atoms, leading to the preferential formation of one stereoisomer over others.
Methods for achieving stereoselectivity in the synthesis of pyrrolidine derivatives often involve the use of chiral auxiliaries, chiral catalysts, or starting from chiral precursors like proline. mdpi.comorgsyn.org Asymmetric multi-component reactions have been developed to produce highly substituted pyrrolidine derivatives with multiple stereogenic centers in a single operation. nih.gov
While general strategies for the stereoselective synthesis of pyrrolidine-containing compounds are well-established, mdpi.comnih.gov specific, detailed examples for the enantioselective synthesis of chiral analogs of this compound itself were not found in the surveyed literature.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this can involve the use of safer solvents, minimizing waste, and employing more energy-efficient methods.
One notable green approach is the use of mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent. The thionation of amides and lactams using Lawesson's reagent has been successfully carried out using mechanochemical methods, such as ball milling. researchgate.netresearchgate.net This solvent-free approach offers advantages in terms of reduced waste and potentially faster reaction times. researchgate.net
Furthermore, the development of chromatography-free workup procedures for reactions involving Lawesson's reagent contributes to the greenness of the synthesis by reducing solvent usage and waste generation. nih.gov Ultrasound-promoted synthesis in green solvents like ethanol (B145695) with biodegradable additives such as citric acid has also been reported for the synthesis of pyrrolidinone derivatives, a strategy that could potentially be adapted for thiolactam synthesis. rsc.org
| Green Chemistry Approach | Method | Reagents | Key Advantages |
| Solvent-Free Synthesis | Mechanochemical Ball Milling | Lawesson's Reagent | Reduced solvent waste, potentially faster reactions. researchgate.netresearchgate.net |
| Waste Reduction | Chromatography-Free Workup | Lawesson's Reagent, Ethylene Glycol | Eliminates P-containing aqueous waste, reduces solvent use. nih.gov |
| Energy Efficiency/Green Solvents | Ultrasound Irradiation | Citric acid in ethanol | Fast, clean, excellent yields, short reaction times. rsc.org |
Chemical Reactivity and Transformations of 1 Benzyl 2 Pyrrolidinethione
Reactivity at the Thiocarbonyl (C=S) Group
The thiocarbonyl group is the most reactive site in the molecule, participating in a range of reactions including nucleophilic additions, reductions, oxidations, and conversions to other functional groups.
The sulfur atom of the thiocarbonyl group in 1-benzyl-2-pyrrolidinethione is nucleophilic and readily undergoes S-alkylation when treated with electrophiles. This reactivity is a key step in the Eschenmoser sulfide (B99878) contraction, a powerful method for carbon-carbon bond formation. The reaction proceeds through the formation of a thioiminium salt, which then undergoes base-induced elimination of sulfur to yield an enamine. ukzn.ac.za
Table 1: S-Alkylation of Thioamides
| Electrophile | Product Type | Reaction |
| Alkyl Halide | Thioiminium Salt | Eschenmoser Sulfide Contraction |
This table illustrates the general principle of S-alkylation of thioamides, a reaction type that this compound is expected to undergo.
The thiocarbonyl group can be reduced to a methylene (B1212753) group (CH₂) through desulfurization. Raney nickel is a common reagent for this transformation, effectively removing the sulfur atom from the molecule. ias.ac.inmasterorganicchemistry.com While specific studies on the reduction of this compound are not extensively documented, the desulfurization of thioacetals and other sulfur-containing compounds with Raney nickel is a well-established method. masterorganicchemistry.com
Oxidation of the thiocarbonyl group can lead to the formation of the corresponding oxygen analog, the lactam (1-benzyl-2-pyrrolidinone). This transformation is a key synthetic route, and while direct oxidation methods can be employed, the more common approach is the synthesis of the lactam first, followed by thionation. The synthesis of this compound itself is typically achieved by treating 1-benzyl-2-pyrrolidinone (B1346716) with a thionating agent like phosphorus pentasulfide. ukzn.ac.za
As mentioned, the most common transformation to an oxygen analog is the conversion to the corresponding lactam, 1-benzyl-2-pyrrolidinone. This is often the starting point for the synthesis of the thiolactam.
Reactivity of the Pyrrolidine (B122466) Nitrogen
The nitrogen atom within the pyrrolidine ring, being a tertiary amine, is relatively unreactive towards further alkylation under standard conditions. Its lone pair of electrons is involved in amide resonance with the thiocarbonyl group, which reduces its nucleophilicity.
While the nitrogen is generally not a site for further alkylation, the N-benzyl group itself can be considered a functionalization. The primary reaction involving the nitrogen center is the cleavage of the N-benzyl bond. This debenzylation can be achieved through various methods, including catalytic hydrogenation (e.g., using palladium on carbon) or by using strong Lewis acids. researchgate.net Oxidative debenzylation methods have also been developed for N-benzyl amides, which could be applicable to thiolactams. organic-chemistry.orgnih.govfigshare.com
Table 2: Methods for N-Debenzylation of Heterocycles
| Reagent | Conditions | Notes |
| H₂, Pd/C | Hydrogenolysis | Not suitable for molecules with other reducible groups (e.g., olefins, sulfur groups). researchgate.net |
| Strong Lewis Acids (e.g., AlCl₃) | Forcing conditions | Can lead to side reactions like Friedel-Crafts alkylation. researchgate.net |
| KOtBu/DMSO, O₂ | Base-promoted | Offers a complementary method to acidic or reductive conditions. researchgate.net |
| Alkali Metal Bromide/Oxone | Oxidative | Mild conditions, environmentally friendly. organic-chemistry.orgnih.govfigshare.com |
Reactivity of the Benzyl (B1604629) Moiety in this compound
The benzyl group attached to the nitrogen atom can undergo reactions typical of aromatic rings, primarily electrophilic aromatic substitution.
The benzyl group is generally considered to be an ortho-, para-directing group in electrophilic aromatic substitution reactions. uci.edu The specific reactivity and regioselectivity will be influenced by the electronic nature of the pyrrolidinethione ring. The amide-like character of the ring can influence the electron density of the benzyl group.
Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts alkylation and acylation. The conditions for these reactions would need to be carefully chosen to avoid side reactions with the more reactive thiocarbonyl group.
Side-Chain Functionalization and Radical Reactions
The benzylic methylene group in this compound is a prime site for functionalization through radical reactions. The C-H bonds at this position are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical.
Radical Bromination:
Benzylic bromination can be selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or AIBN, under photochemical or thermal conditions. This reaction introduces a bromine atom at the benzylic position, creating a valuable intermediate for further nucleophilic substitution reactions.
Table 2: Hypothetical Data for Radical Bromination of this compound
| Reagent | Initiator | Product Name | Yield (%) |
| N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) | 1-(1-Bromo-1-phenylmethyl)-2-pyrrolidinethione | 75 |
The resulting benzylic bromide can be converted into a variety of other functional groups, such as alcohols, ethers, and amines, by reaction with appropriate nucleophiles.
Oxidation:
The benzylic position can also be oxidized. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can cleave the benzylic C-H bond to form a carboxylic acid. In the case of this compound, this would likely lead to the formation of N-(benzoyl)pyrrolidin-2-thione under harsh conditions. Milder oxidation conditions could potentially yield the corresponding ketone.
Ring-Opening and Ring-Closure Reactions of the Pyrrolidinethione Core
The pyrrolidinethione ring, being a thiolactam, exhibits unique reactivity that allows for various ring-opening and ring-closure reactions.
Ring-Opening Reactions:
The thiolactam functionality can be susceptible to hydrolysis under acidic or basic conditions, which would lead to the opening of the pyrrolidine ring to form the corresponding aminothioic acid. However, this reaction is generally less facile than the hydrolysis of the corresponding lactam (pyrrolidinone).
Reductive cleavage of the C-S bond can also lead to ring opening. Reagents like Raney nickel are known to desulfurize thioamides and thiolactams, which in this case would likely lead to the formation of N-benzylpyrrolidine.
Ring-Closure and Annulation Reactions:
The pyrrolidinethione ring can serve as a building block for the synthesis of more complex heterocyclic systems. The sulfur atom can act as a nucleophile in reactions with electrophiles, leading to the formation of fused or spirocyclic structures. For instance, reaction with α-haloketones could potentially lead to the formation of thiazole-annulated pyrrolidines.
Furthermore, the enethiolate form of the thiolactam can participate in cycloaddition reactions, providing a pathway to construct new rings onto the pyrrolidinethione core. These transformations are valuable in the synthesis of novel heterocyclic scaffolds with potential biological activities.
Mechanistic Investigations of Reactions Involving 1 Benzyl 2 Pyrrolidinethione
Elucidation of Reaction Pathways and Transition States
The reactions of 1-benzyl-2-pyrrolidinethione, a cyclic thioamide, are governed by the unique electronic properties of the thioamide functional group. Unlike its oxygen analog, 1-benzyl-2-pyrrolidinone (B1346716), the presence of the sulfur atom imparts distinct reactivity. The carbon of the thiocarbonyl group (C=S) is more nucleophilic and the sulfur atom is a soft electrophile, which dictates the course of many of its reactions.
Nucleophilic Acyl Substitution-type Reactions:
One of the fundamental reaction pathways for thiolactams involves nucleophilic attack at the thiocarbonyl carbon. However, due to the lower electronegativity and greater polarizability of sulfur compared to oxygen, the C=S bond is less polarized than a C=O bond. This results in the thioamide being less susceptible to hydrolysis than its amide counterpart. For instance, the rate of hydrolysis for PhC(S)NR¹R² in aqueous KOH is ten times slower than that of the corresponding PhC(O)NR¹R². nih.gov
The transition state for such reactions is believed to be a tetrahedral intermediate. Computational studies on related systems can provide insight into the geometry and energy of these transition states. For example, in the context of enzymatic reactions, transition state theory calculations are a powerful tool to elucidate reaction mechanisms. science.govyoutube.comucsb.eduresearchgate.net
Ring-Expansion Reactions:
N-acyl thiolactams can undergo ring expansion through an acyl transfer process, which proceeds via an imide intermediate. This strategy has been utilized for the insertion of amino acids into the thiolactam ring. unimelb.edu.au The reaction is typically promoted by a soft metal ion, such as Ag(I), which coordinates to the sulfur atom, activating the thiocarbonyl group towards nucleophilic attack.
Lewis Acid-Catalyzed Reactions:
Thiolactams can participate in Lewis acid-catalyzed reactions. For instance, the diastereoselective formal ene reaction of thioindolinones and other thiolactams with bicyclobutanes is catalyzed by Sc(OTf)₃. Density Functional Theory (DFT) calculations suggest that the reaction proceeds through a transition state where the Lewis acid coordinates to the bicyclobutane, which is then attacked by the thiolactam. The diastereoselectivity of this reaction is kinetically controlled, as the energy difference between the diastereomeric products is minimal.
Identification and Characterization of Reactive Intermediates
The identification of transient species is crucial for understanding reaction mechanisms. In reactions involving this compound, several types of reactive intermediates can be postulated based on studies of similar compounds.
Tetrahedral Intermediates: As mentioned, nucleophilic attack on the thiocarbonyl carbon leads to the formation of a tetrahedral intermediate. While generally unstable and short-lived, the characterization of such intermediates can sometimes be achieved through spectroscopic methods at low temperatures or by trapping experiments.
Thio-enolates and Thio-enols: The α-protons to the thiocarbonyl group in this compound are acidic and can be removed by a base to form a thio-enolate. This intermediate is a powerful nucleophile and can react at either the α-carbon or the sulfur atom, depending on the nature of the electrophile (hard vs. soft). Thio-enolates are key intermediates in various C-C bond-forming reactions. The tautomerism between the thione and the thio-enol form is an important consideration in the reactivity of these compounds. beilstein-journals.org
Imide Intermediates: In the aforementioned ring-expansion reactions, N-acylated thiolactams rearrange to form cyclic imide intermediates. These intermediates are more reactive towards nucleophiles than the starting thiolactam and can be isolated or trapped in some cases. unimelb.edu.au
Radical Intermediates: Thioamides can also participate in radical reactions. For instance, visible-light-driven multicomponent reactions for the synthesis of thioamides and thiolactams proceed via radical thiocarbamoylation, involving dithiocarbamate (B8719985) anion radical intermediates. nih.gov
Kinetic and Thermodynamic Studies of this compound Transformations
Quantitative data on the kinetics and thermodynamics of reactions involving this compound are scarce. However, general principles governing the reactivity of thiolactams can be discussed.
Kinetic versus Thermodynamic Control:
In many reactions, the regioselectivity or stereoselectivity is determined by whether the reaction is under kinetic or thermodynamic control. Kinetically controlled reactions favor the product that is formed fastest (lowest activation energy), while thermodynamically controlled reactions favor the most stable product. For example, in the deprotonation of an unsymmetrical ketone, the kinetic enolate is formed by removing the most accessible proton, whereas the thermodynamic enolate is the more substituted and stable one. A similar principle would apply to the formation of thio-enolates from substituted pyrrolidinethiones.
Ring Strain:
The five-membered pyrrolidine (B122466) ring in this compound possesses some degree of ring strain. Reactions that lead to ring-opening, such as certain polymerization reactions, can be thermodynamically favorable due to the release of this strain. The thermodynamics and kinetics of ring-opening polymerization (ROP) have been studied for various cyclic monomers, and similar principles would apply to the ROP of N-substituted thiolactams. The enthalpy of polymerization (ΔHₚ) is often negative for strained rings, making the polymerization an exothermic process. wiley-vch.dentnu.noresearchgate.netresearchgate.net
| Reaction Type | Key Kinetic Factors | Key Thermodynamic Factors |
| Nucleophilic Acyl Substitution | Nature of nucleophile and leaving group, solvent effects, activation energy of tetrahedral intermediate formation. | Stability of products versus reactants, equilibrium position. |
| Ring-Opening Polymerization | Monomer concentration, initiator efficiency, temperature, propagation rate constant. | Ring strain of the monomer, enthalpy and entropy of polymerization. |
| Thio-enolate Formation | Strength and steric hindrance of the base, temperature. | Stability of the resulting thio-enolate (substituent effects). |
Computational Support for Proposed Reaction Mechanisms
In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate reaction mechanisms involving this compound.
Transition State Modeling:
DFT calculations can be employed to locate and characterize the transition state structures for various reactions. The calculated activation energies can provide quantitative predictions of reaction rates and selectivities. For instance, DFT has been used to elucidate the mechanism of the Lewis acid-catalyzed ene reaction of thiolactams, confirming a kinetically controlled diastereoselectivity.
Intermediate Stability:
The relative energies of potential intermediates, such as different tautomers or regioisomeric adducts, can be calculated to predict the most likely reaction pathways. For example, theoretical studies on the tautomerism of related heterocyclic systems have shown that the relative stability of tautomers can be highly dependent on the solvent. beilstein-journals.orgmdpi.comvu.nlnih.govresearchgate.net
Reaction Coordinate Profiling:
By mapping the potential energy surface along the reaction coordinate, a detailed energy profile of the reaction can be constructed. This allows for the visualization of the entire reaction pathway, including all intermediates and transition states, providing a deeper understanding of the reaction mechanism.
Simulated Spectroscopic Data:
Computational methods can also be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. Comparing these calculated data with experimental spectra can help in the identification and characterization of reaction products and intermediates.
Role of 1 Benzyl 2 Pyrrolidinethione As a Building Block and Reagent in Advanced Organic Synthesis
Utilization in the Construction of Complex Heterocyclic Scaffolds
The thiolactam moiety of 1-benzyl-2-pyrrolidinethione is a versatile functional group that can serve as a linchpin for the assembly of more complex heterocyclic systems. The sulfur atom can be leveraged for various transformations, including cycloaddition reactions and as a handle for ring expansions or modifications.
One of the primary applications of thiolactams is in [3+2] cycloaddition reactions . The thione group can react with various 1,3-dipoles, such as azides, nitrile oxides, and diazocompounds, to furnish five-membered heterocyclic rings containing both sulfur and nitrogen. For instance, the reaction of a thiolactam with an azide (B81097) could potentially lead to the formation of a thiatriazole ring system. These cycloaddition strategies provide a rapid and atom-economical route to novel heterocyclic frameworks that would be challenging to synthesize through other means.
Furthermore, the thiolactam can be activated and undergo reactions at the sulfur atom. For example, S-alkylation followed by elimination or rearrangement can pave the way for the introduction of new functional groups or the formation of different ring systems. The inherent reactivity of the C=S bond also allows for its participation in various coupling reactions, further expanding its utility in building molecular complexity.
Application as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
The development of new chiral auxiliaries and ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. While direct applications of this compound in this context are not documented, the pyrrolidinone scaffold, its oxygen analog, is a well-established chiral auxiliary. By extension, chiral derivatives of this compound could potentially serve a similar role.
The introduction of a chiral center on the pyrrolidine (B122466) ring or the benzyl (B1604629) group could lead to a new class of chiral thiolactams. These could be employed as chiral auxiliaries to control the stereochemical outcome of reactions such as alkylations, aldol (B89426) additions, and Diels-Alder reactions. The coordination of the sulfur and nitrogen atoms to a metal center could provide a rigid chiral environment, effectively directing the approach of reagents to a prochiral substrate.
Moreover, chiral thiolactams can be envisioned as ligands in asymmetric catalysis . The soft sulfur atom and the hard nitrogen atom offer a bidentate coordination site for various transition metals. The steric and electronic properties of the ligand could be fine-tuned by modifying the substituents on the pyrrolidine ring or the benzyl group, allowing for the optimization of enantioselectivity in a wide range of catalytic transformations, including hydrogenations, cross-coupling reactions, and allylic alkylations.
Precursor for the Synthesis of other Specialized Organic Compounds
The thiolactam functionality of this compound can be readily transformed into other functional groups, making it a valuable precursor for a variety of specialized organic compounds.
A key transformation of thiolactams is their conversion to the corresponding lactams through various oxidation or desulfurization methods. This conversion is significant as the pyrrolidinone core is present in numerous biologically active molecules. Furthermore, reduction of the thiolactam can yield the corresponding pyrrolidine , a fundamental heterocyclic amine found in many natural products and pharmaceuticals.
The ability to selectively modify the thione group provides access to a range of other derivatives. For instance, reaction with organometallic reagents can lead to the formation of tertiary amines after desulfurization. The C=S bond can also be converted to a C=N bond, opening up pathways to imino-pyrrolidine derivatives. This versatility makes this compound a strategic starting material for the divergent synthesis of a library of pyrrolidine-based compounds.
Applications in Methodology Development for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The development of novel methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a central theme in organic synthesis. The unique reactivity of the thiolactam moiety in this compound presents opportunities for its use in developing new synthetic methodologies.
The enolizable nature of the thiolactam allows for the formation of a thiolate enolate equivalent upon treatment with a suitable base. This nucleophilic species can then participate in various C-C bond-forming reactions , such as alkylations, aldol reactions, and Michael additions. The stereochemical outcome of these reactions could potentially be controlled by the N-benzyl group or by the use of chiral bases or additives.
In the realm of C-X bond formation , the sulfur atom of the thiolactam can act as a nucleophile or be activated to react with various electrophiles. For example, reactions with halides or other leaving groups can lead to the formation of new carbon-sulfur bonds. Furthermore, the thiolactam can participate in transition metal-catalyzed cross-coupling reactions, enabling the formation of C-S, C-N, and C-O bonds. These methodologies would provide new tools for the synthesis of complex molecules containing the pyrrolidine scaffold.
Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of 1-Benzyl-2-pyrrolidinethione in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group and the pyrrolidinethione ring. The aromatic protons of the phenyl ring typically appear as a multiplet in the range of 7.2-7.4 ppm. The two benzylic protons on the CH₂ group adjacent to the nitrogen atom are expected to produce a singlet around 4.5-5.0 ppm. The protons on the pyrrolidinethione ring would appear as multiplets in the aliphatic region, with the protons alpha to the nitrogen (at C5) being the most deshielded, followed by the protons alpha to the thiocarbonyl group (at C3), and finally the protons at C4.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The thiocarbonyl carbon (C=S) is a key diagnostic signal, expected to appear significantly downfield, potentially in the range of 200-210 ppm. The carbons of the phenyl ring would resonate between 127 and 138 ppm. The benzylic CH₂ carbon signal is anticipated around 50-55 ppm, while the carbons of the pyrrolidinethione ring would appear at distinct shifts influenced by the adjacent nitrogen and sulfur atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar structural motifs.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=S | - | 200 - 210 |
| Pyrrolidine-C3 | 2.5 - 2.8 (multiplet) | 30 - 35 |
| Pyrrolidine-C4 | 2.0 - 2.3 (multiplet) | 20 - 25 |
| Pyrrolidine-C5 | 3.3 - 3.6 (multiplet) | 45 - 50 |
| Benzyl-CH₂ | 4.5 - 5.0 (singlet) | 50 - 55 |
| Aromatic-C (ipso) | - | 135 - 138 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns under ionization. For a molecular formula of C₁₁H₁₃NS, the expected exact mass would be approximately 191.08 g/mol .
Under electron impact (EI) ionization, the molecule is expected to undergo characteristic fragmentation. A prominent fragmentation pathway would be the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation or tropylium (B1234903) ion at a mass-to-charge ratio (m/z) of 91 researchgate.netresearchgate.net. Other significant fragments would likely arise from the cleavage of the pyrrolidinethione ring. The molecular ion peak (M⁺) at m/z 191 would confirm the molecular weight.
Common Expected Fragments:
m/z 191: Molecular ion [M]⁺
m/z 91: Benzyl/Tropylium cation [C₇H₇]⁺ (often the base peak)
Fragments corresponding to the loss of sulfur or parts of the pyrrolidine (B122466) ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most significant and diagnostic absorption band is that of the thiocarbonyl (C=S) group.
Unlike the strong, sharp carbonyl (C=O) stretch found in its oxygen analog (1-Benzyl-2-pyrrolidinone) at ~1680 cm⁻¹, the C=S stretching vibration is weaker and highly coupled with other vibrations, causing it to appear over a broad range of the spectrum researchgate.netactachemscand.org. The main C=S stretching band for a thiolactam is typically found in the 1250-1020 cm⁻¹ region. Other characteristic bands include:
~3100-3000 cm⁻¹: Aromatic C-H stretching libretexts.org.
~3000-2850 cm⁻¹: Aliphatic C-H stretching libretexts.org.
~1600, 1500-1400 cm⁻¹: Aromatic C=C ring stretching vibrations libretexts.org.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| 3000 - 2850 | Aliphatic C-H Stretch | Medium |
| 1600, 1500-1400 | Aromatic C=C Stretch | Medium-Weak |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.
This analysis would reveal the conformation of the five-membered pyrrolidinethione ring (e.g., whether it adopts an envelope or twisted conformation) and the relative orientation of the benzyl substituent with respect to the ring nih.govsemanticscholar.org. Furthermore, it would provide information on intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing arrangement.
Table 3: Data Obtainable from X-ray Crystallography
| Parameter | Information Provided |
|---|---|
| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit (a, b, c, α, β, γ). |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates | The precise x, y, z position of each atom in the unit cell. |
| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C=S, C-N, C-C). |
| Bond Angles | The angle formed by three connected atoms (e.g., C-N-C, N-C=S). |
| Torsion Angles | The dihedral angle describing the rotation around a chemical bond. |
Photoelectron Spectroscopy for Electronic Structure Analysis
Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation diva-portal.org. Ultraviolet Photoelectron Spectroscopy (UPS) can be used to determine the ionization energies of valence molecular orbitals.
For this compound, PES could provide valuable data on the energy levels of the lone pair electrons on the sulfur and nitrogen atoms, as well as the π-electrons of the aromatic ring and the thiocarbonyl group nih.gov. This information is crucial for understanding the molecule's reactivity, electronic transitions, and for benchmarking theoretical calculations of its electronic structure rsc.org.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of moderately polar, non-volatile compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase such as a methanol/water or acetonitrile/water gradient, would likely be effective for separating the compound from starting materials and byproducts. A UV detector would be suitable for detection, given the presence of the aromatic benzyl group.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds birchbiotech.comtricliniclabs.com. Coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separating and identifying components in a mixture mdpi.comnih.gov. The purity of a sample of this compound can be determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total peak area (excluding the solvent peak) birchbiotech.comoshadhi.co.uk.
Theoretical and Computational Chemistry Studies on 1 Benzyl 2 Pyrrolidinethione
Electronic Structure Analysis and Reactivity Predictions (e.g., DFT, Molecular Orbital Theory)
Density Functional Theory (DFT) and Molecular Orbital (MO) theory are cornerstone computational methods for elucidating the electronic structure and predicting the reactivity of molecules like 1-Benzyl-2-pyrrolidinethione. While direct DFT studies on this specific molecule are not extensively reported in the literature, valuable insights can be drawn from computational analyses of related thioamides and N-substituted pyrrolidine (B122466) derivatives.
The electronic character of this compound is largely dictated by the interplay between the pyrrolidinethione ring and the N-benzyl group. The thioamide functional group (–C(S)–N–) is a key feature, exhibiting distinct electronic properties compared to its amide counterpart. The sulfur atom, being less electronegative than oxygen, results in a smaller dipole moment for the C=S bond and influences the delocalization of the nitrogen lone pair.
Molecular Orbital Analysis: Molecular orbital theory provides a quantum mechanical picture of the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions.
HOMO: For thioamides, the HOMO is typically associated with the lone pair electrons on the sulfur and nitrogen atoms, as well as the π-system of the C=S bond. The energy of the HOMO is related to the molecule's ability to donate electrons. The presence of the electron-donating benzyl (B1604629) group attached to the nitrogen atom is expected to raise the HOMO energy of this compound, making it more susceptible to electrophilic attack.
LUMO: The LUMO in thioamides is generally a π* antibonding orbital localized on the C=S bond. Its energy level indicates the molecule's ability to accept electrons. Nucleophilic attack, a common reaction for thioamides, will involve the interaction of the nucleophile's HOMO with the LUMO of the thioamide.
The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. Computational studies on analogous aromatic thiols and their derivatives can provide an approximation of this value.
Reactivity Predictions: The electronic structure analysis allows for the prediction of reactive sites within the this compound molecule.
Electrophilic Attack: The sulfur atom, with its lone pairs and higher polarizability, is a primary site for electrophilic attack. The nitrogen atom's reactivity is modulated by the degree of its lone pair delocalization into the C=S bond and steric hindrance from the benzyl group.
Nucleophilic Attack: The thiocarbonyl carbon is electrophilic and thus susceptible to nucleophilic attack. This is a key step in many reactions of thioamides, including hydrolysis and transamidation. The benzyl group can influence the accessibility of this site.
Acidity of α-protons: The protons on the carbon atom adjacent to the thiocarbonyl group (α-protons) exhibit enhanced acidity due to resonance stabilization of the resulting carbanion. This makes the α-position a potential site for deprotonation and subsequent functionalization.
| Predicted Electronic Property | Influencing Factors | Consequence for Reactivity |
| HOMO Energy | Nitrogen and Sulfur lone pairs, Benzyl group | Susceptibility to electrophilic attack |
| LUMO Energy | π* orbital of C=S bond | Susceptibility to nucleophilic attack at the thiocarbonyl carbon |
| HOMO-LUMO Gap | Overall electronic structure | Indicator of chemical reactivity and stability |
| Electron Density | Electronegativity of S and N atoms | Defines sites for electrophilic and nucleophilic attack |
Conformational Analysis and Stereochemical Investigations
The three-dimensional structure of this compound is not static, and the molecule can adopt various conformations due to the flexibility of the pyrrolidine ring and the rotation around the N-C(benzyl) bond. Conformational analysis aims to identify the most stable conformations and the energy barriers between them, which is crucial for understanding its reactivity and interactions.
The five-membered pyrrolidine ring is known to adopt non-planar conformations, typically described as "envelope" or "twist" forms, to alleviate ring strain. The puckering of the ring can be influenced by the substituents. In this compound, the bulky benzyl group and the thiocarbonyl group will play a significant role in determining the preferred ring conformation. Computational methods, such as DFT, are well-suited for mapping the potential energy surface and identifying the low-energy conformers. For substituted pyrrolidines, it has been shown that the ring can adopt C-4 (or Cγ) -exo and -endo envelope conformers, and the preference is governed by inductive and stereoelectronic factors.
Furthermore, rotation around the bond connecting the nitrogen atom to the benzyl group's methylene (B1212753) carbon introduces another degree of conformational freedom. The orientation of the benzyl group relative to the pyrrolidinethione ring can impact steric hindrance at the reactive sites and influence intermolecular interactions.
Stereochemical investigations would be particularly relevant if chiral centers were present in the molecule. For this compound itself, which is achiral, stereochemical studies would focus on the potential for creating stereocenters through reactions at the α-carbon or the thiocarbonyl carbon.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry provides a powerful platform for investigating the detailed mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy and, consequently, the rate of the reaction.
For this compound, several types of reactions could be modeled:
Thionation of 1-Benzyl-2-pyrrolidinone (B1346716): The synthesis of this compound often involves the thionation of the corresponding lactam, 1-Benzyl-2-pyrrolidinone, using reagents like Lawesson's reagent or phosphorus pentasulfide. Computational modeling can elucidate the multi-step mechanism of this reaction, including the formation of key intermediates and the nature of the transition states.
Nucleophilic Acyl Substitution: Reactions at the thiocarbonyl group, such as hydrolysis or aminolysis, proceed through a tetrahedral intermediate. DFT calculations can model the energy profile of this process, including the initial nucleophilic attack, the formation and breakdown of the tetrahedral intermediate, and the role of catalysts.
Reactions at the α-Carbon: The formation of an enethiolate by deprotonation at the α-carbon can be modeled to understand its stability and subsequent reactions with electrophiles.
By calculating the geometries and energies of transition states, chemists can gain a deeper understanding of the factors that control the selectivity and efficiency of reactions involving this compound.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
In a hypothetical QSRR study, a series of this compound analogs with different substituents on the benzyl ring could be synthesized or modeled computationally. A variety of molecular descriptors would then be calculated for each analog. These descriptors can be categorized as:
Electronic Descriptors: Such as HOMO/LUMO energies, dipole moment, and partial atomic charges. These describe the electronic properties of the molecule.
Steric Descriptors: Like molecular volume, surface area, and specific conformational parameters. These quantify the size and shape of the molecule.
Topological Descriptors: Which are numerical representations of the molecular structure and connectivity.
These descriptors would then be correlated with an experimentally measured or computationally calculated reactivity parameter, for example, the rate constant for a specific reaction. The resulting mathematical model could then be used to predict the reactivity of new, unsynthesized derivatives of this compound, thereby guiding the design of molecules with desired reactivity profiles.
| Descriptor Type | Example Descriptors | Information Provided |
| Electronic | HOMO/LUMO energies, Dipole moment | Electron-donating/withdrawing ability, Polarity |
| Steric | Molecular volume, Surface area | Size and shape of the molecule, Steric hindrance |
| Topological | Connectivity indices | Molecular branching and structure |
Molecular Dynamics Simulations to Understand Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its behavior in different environments, particularly in solution, and how it interacts with other molecules.
An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal information about:
Solvation: How the solvent molecules arrange themselves around the solute molecule and the strength of the solute-solvent interactions.
Conformational Dynamics: The simulations can track the changes in the conformation of the pyrrolidinethione ring and the orientation of the benzyl group over time, providing a dynamic picture of its flexibility.
Intermolecular Interactions: In a simulation with multiple this compound molecules, the aggregation behavior and the nature of the intermolecular forces (e.g., van der Waals interactions, dipole-dipole interactions) can be studied. The benzyl groups are likely to engage in π-π stacking interactions, which could influence the physical properties of the compound in the condensed phase.
MD simulations are also instrumental in studying the interaction of this compound with other molecules, such as reactants in a chemical reaction or biological macromolecules if the compound has potential pharmaceutical applications. These simulations can help to understand the binding modes and affinities, providing a molecular-level rationale for observed chemical and biological activities.
Future Research Directions and Unexplored Avenues in 1 Benzyl 2 Pyrrolidinethione Chemistry
Development of Novel Catalytic Systems Utilizing 1-Benzyl-2-pyrrolidinethione
The inherent structural features of this compound, particularly the presence of sulfur and nitrogen heteroatoms, make it an intriguing candidate for the development of novel catalytic systems. Future research could be directed towards its application as a ligand for transition metal catalysis or as an organocatalyst.
As a ligand, the soft sulfur atom of the thiocarbonyl group can coordinate to various transition metals, potentially modulating their catalytic activity and selectivity. The exploration of its coordination chemistry with metals like palladium, rhodium, and copper could lead to the development of catalysts for cross-coupling reactions, hydrogenations, and asymmetric synthesis. The benzyl (B1604629) group and the pyrrolidine (B122466) ring can be systematically modified to fine-tune the steric and electronic properties of the resulting metal complexes, thereby optimizing catalyst performance.
Furthermore, the thiolactam functionality itself can participate directly in catalytic cycles. For instance, asymmetric N-acylation of thiolactams has been achieved using amidine-based catalysts, suggesting that derivatives of this compound could be explored in similar kinetic resolution processes. nih.govacs.org
Table 1: Potential Catalytic Applications of this compound Metal Complexes
| Metal Center | Potential Reaction Type | Target Transformation |
|---|---|---|
| Palladium (Pd) | Suzuki-Miyaura Coupling | C-C bond formation |
| Rhodium (Rh) | Asymmetric Hydrogenation | Enantioselective reduction of olefins |
| Copper (Cu) | Click Chemistry (CuAAC) | 1,4-disubstituted 1,2,3-triazole synthesis |
Exploration of Unconventional Reactivity Patterns and Synthetic Transformations
The thiocarbonyl group in this compound is a key driver of its reactivity, which is expected to differ significantly from its oxygen analog, 1-benzyl-2-pyrrolidinone (B1346716). Future studies should focus on uncovering and exploiting these unique reactivity patterns.
One area of interest is the exploration of [4+2] and [3+2] cycloaddition reactions where the C=S bond acts as a dienophile or dipolarophile. For example, hetero-Diels-Alder reactions with electron-rich dienes could provide access to complex sulfur-containing polycyclic frameworks. mdpi.com Similarly, 1,3-dipolar cycloadditions with azides, nitrile oxides, or nitrones could yield novel spirocyclic or fused heterocyclic systems.
Moreover, the thione functionality is susceptible to a range of transformations not readily accessible to lactams. This includes reactions like the Eschenmoser sulfide (B99878) contraction to form enaminones, or thionation-reduction sequences to access the corresponding pyrrolidines. Lewis acid-catalyzed reactions of thiolactams with strained ring systems, such as bicyclobutanes, have been shown to produce substituted cyclobutanes, opening up avenues for constructing complex carbocyclic scaffolds. nih.gov
Investigation of this compound in Flow Chemistry and Microreactor Systems
The application of continuous flow chemistry and microreactor technology offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. mdpi.comresearchgate.netsemanticscholar.org The investigation of this compound chemistry in such systems is a logical and promising future direction.
Flow chemistry would be particularly beneficial for reactions that are highly exothermic, involve hazardous reagents, or produce unstable intermediates. nih.gov For instance, the synthesis of this compound itself from 1-benzyl-2-pyrrolidinone using thionating agents like Lawesson's reagent could be rendered safer and more efficient in a continuous flow setup. Furthermore, multistep syntheses involving this thiolactam as an intermediate could be streamlined into a single, uninterrupted process. researchgate.netsemanticscholar.org
Microreactors, with their high surface-area-to-volume ratio, are ideal for optimizing reaction conditions and screening catalysts. rsc.orgkrishisanskriti.orgmdpi.com The development of heterogeneous catalysts immobilized within microreactors for transformations involving this compound would facilitate catalyst recycling and product purification, aligning with the principles of green chemistry. rsc.org
Table 2: Potential Advantages of Flow Chemistry for this compound Synthesis and Derivatization
| Feature | Advantage in Flow System | Example Application |
|---|---|---|
| Safety | Minimized reaction volume, better temperature control | Thionation with hazardous reagents |
| Efficiency | Rapid mixing, enhanced heat and mass transfer | High-throughput reaction optimization |
| Scalability | "Scaling out" by running multiple reactors in parallel | Production of key intermediates |
| Automation | Precise control over reaction parameters, online analysis | Library synthesis of derivatives |
Advanced Derivatization for Expanding Synthetic Utility
Systematic derivatization of the this compound core is crucial for expanding its applications in medicinal chemistry and materials science. Future research should focus on developing robust methods for modifying the pyrrolidine ring, the benzyl group, and the thiocarbonyl functionality.
Functionalization of the pyrrolidine ring at the C3, C4, and C5 positions could be achieved through various synthetic strategies, including enolate chemistry at the α-position (C3) or by starting from functionalized precursors. The aromatic ring of the benzyl group is amenable to electrophilic aromatic substitution, allowing for the introduction of a wide range of substituents to modulate the molecule's properties.
The thiocarbonyl group can be converted to other functionalities, such as a thioketal or a thioether, or it can be used as a handle for further transformations. For example, S-alkylation followed by elimination could provide access to endocyclic enamides, which are valuable synthetic intermediates.
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction
As more experimental data on the reactivity of this compound becomes available, more accurate and specific predictive models can be developed. This synergistic relationship between experimental chemistry and computational modeling will be instrumental in unlocking the full synthetic potential of this intriguing molecule. chemai.ioarxiv.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
